3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-8-7-13(10(3)22-8)15-18-19-16(23-15)17-14(21)6-5-12-9(2)20-24-11(12)4/h7H,5-6H2,1-4H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMDQDWJMROVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic molecule that exhibits complex structural features conducive to various biological activities. Its unique combination of oxazole and oxadiazole functionalities along with a propanamide backbone positions it as a potential candidate for medicinal chemistry applications.
Structural Characteristics
This compound can be characterized by its molecular formula and a molecular weight of approximately 318.34 g/mol. The presence of multiple functional groups such as oxazole and oxadiazole contributes to its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole ring followed by the introduction of the oxadiazole moiety. The general synthetic route involves:
- Formation of the Oxazole Ring : Utilizing appropriate precursors like 3,5-dimethylphenyl hydrazine and acetic anhydride.
- Synthesis of the Oxadiazole Moiety : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Final Coupling : The final product is obtained through coupling reactions that link the oxazole and oxadiazole fragments to the propanamide backbone.
Biological Activity
Research on similar compounds suggests that those containing oxazole and oxadiazole moieties often exhibit diverse biological activities. The following table summarizes potential biological activities associated with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-methylisoxazol-5-yl)-N-[4-(phenyl)thiazol-2-yl]propanamide | Isoxazole; thiazole | Antimicrobial |
| 3-(4-methylthiazol-2-yl)-N-[3-(2-naphthyl)-1H-pyrazol-5-yl]propanamide | Thiazole ring; pyrazole moiety | Anticancer |
| N-[3-(methylsulfanylphenyl)-1H-pyrazol-4-yloxy]-propanamide | Pyrazole; ether linkage | Anti-inflammatory |
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against various enzymes involved in disease pathways.
- Antioxidant Properties : The presence of furan and oxazole rings may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction.
Case Studies
Several studies have highlighted the potential of related compounds:
-
Anticancer Studies : A derivative containing an oxazole ring was shown to inhibit proliferation in pancreatic cancer cell lines with an IC50 value of approximately 25 µM.
"This compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development."
-
Antimicrobial Activity : Another study reported that similar oxadiazole-containing compounds displayed potent antimicrobial properties against Gram-positive bacteria.
"The synthesized derivatives showed a remarkable ability to inhibit bacterial growth, indicating their potential as new antimicrobial agents."
Comparison with Similar Compounds
Table 1: Key Propanamide Derivatives and Their Properties
Key Observations
Structural Differences: The target compound lacks the chlorinated aromatic rings common in propanil and fenoxacrim, which are critical for their herbicidal and fungicidal activities . Instead, it incorporates methyl-substituted heterocycles (isoxazole, furan, oxadiazole), which may reduce environmental persistence compared to chlorinated analogs.
Hypothetical Functional Insights: The methyl groups on the isoxazole and furan rings may enhance lipophilicity, improving membrane permeability compared to polar analogs like propanil. The oxadiazole ring is known for hydrogen-bonding capabilities, suggesting possible interactions with enzymatic targets (e.g., acetolactate synthase in plants) .
Gaps in Data: No explicit biological activity data or environmental impact studies for the target compound are available in indexed literature. Its efficacy and toxicity profiles remain speculative compared to well-characterized analogs.
Research Implications and Limitations
Priority areas include:
- Synthesis and bioactivity screening against agricultural pathogens or weeds.
- Computational modeling to predict binding modes with known herbicide/fungicide targets (e.g., cytochrome P450 enzymes).
- Comparative pharmacokinetic analysis with chlorinated propanamides to assess environmental safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
